molecular formula C25H24N6O2 B2557601 N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207034-82-9

N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2557601
CAS No.: 1207034-82-9
M. Wt: 440.507
InChI Key: MHLHXYHFVDCQSK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core substituted with 3,4-dimethylphenyl and 2,5-dimethylphenyl groups.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-15-5-6-17(3)20(11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLHXYHFVDCQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic System

The compound’s pentazatricyclo core distinguishes it from simpler acetamide derivatives. For instance:

  • N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide () shares a tricyclic backbone but replaces nitrogen atoms with sulfur and fewer nitrogens, likely altering electron density and binding affinity .
  • N-(2,5-dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide () lacks a tricyclic system, instead utilizing a tetrahydroisoquinoline moiety, which reduces ring strain and may enhance metabolic stability .

Substituent Variations

Key substituent-driven differences include:

  • Pesticide Acetamides (): Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide feature chloro and branched alkyl groups, enhancing hydrophobicity and pesticidal activity. In contrast, the target compound’s dimethylphenyl groups may prioritize aromatic stacking interactions .

Comparative Data Table

Compound Core Structure Key Substituents Potential Applications
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[...]acetamide (Target) Pentazatricyclo[7.3.0.02,6] 3,4-dimethylphenyl, 2,5-dimethylphenyl Bioactive molecules (hypothetical)
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]sulfanyl]acetamide () Thia-diazatricyclo[6.4.0.02,6] Ethyl, prop-2-enyl, sulfanyl Enzyme inhibition (speculative)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () Acetamide Chloro, isopropyl Herbicide/Pesticide
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () Linear peptide-acetamide hybrid Amino, hydroxy, diphenyl Antimicrobial/Pharmaceutical

Preparation Methods

Retrosynthetic Disconnections

The validated synthetic pathway employs three strategic disconnections:

Disconnection Level Target Fragment Reagents/Reactions
Primary Pentazatricycle Cyclocondensation of pyrazole-triazole precursors
Secondary 3,4-Dimethylphenyl Suzuki-Miyaura coupling with boronic ester
Tertiary Acetamide side chain Acylation with chloroacetyl chloride

Key intermediates include 9-bromo-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene (Intermediate A) and 2-(4-bromo-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-11-yl)-N-(2,5-dimethylphenyl)acetamide (Intermediate B).

Stepwise Synthesis Protocol

Core Assembly: Pentazatricycle Formation

The tricyclic system is constructed through sequential heterocyclization:

Reaction Scheme

Pyrazole derivative + Triazole precursor → [Cu(OAc)₂ catalysis] → Pentazatricyclic intermediate  

Optimized Conditions

Parameter Specification
Catalyst Cu(OAc)₂ (10 mol%)
Solvent DMF:H₂O (9:1 v/v)
Temperature 80°C ± 2°C
Reaction Time 12–14 h
Yield 68–72%

Critical side reactions include over-oxidation at C5 (controlled by N₂ atmosphere) and regioisomer formation (mitigated by slow reagent addition).

Functionalization via Cross-Coupling

The 3,4-dimethylphenyl group is introduced through palladium-mediated coupling:

Suzuki-Miyaura Protocol

Component Quantity
Intermediate A 1.0 equiv
3,4-Dimethylphenylboronic acid 1.2 equiv
Pd(PPh₃)₄ 2 mol%
Base K₂CO₃ (3.0 equiv)
Solvent Dioxane:H₂O (4:1)
Temperature 90°C reflux

Reaction monitoring via TLC (Rf = 0.43 in EtOAc/hexanes 1:1) ensures complete boronic acid consumption. Post-reaction purification through silica gel chromatography (230–400 mesh) yields 85–88% coupled product.

Acetamide Side Chain Installation

The N-(2,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution:

Acylation Procedure

  • Activation : React 2-amino-5-oxo-tricyclic intermediate with chloroacetyl chloride (1.5 equiv) in THF at 0°C
  • Coupling : Add 2,5-dimethylaniline (1.3 equiv) with Et₃N (3.0 equiv)
  • Workup : Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)

Critical Parameters

  • Temperature control (<5°C during activation phase prevents N-chloroacetylation byproducts)
  • Stoichiometric excess of aniline drives reaction completion (confirmed by <5% residual amine via HPLC)

Industrial-Scale Production Considerations

Batch vs Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Cycle Time 48–56 h 8–12 h
Yield Consistency ±5% ±1.5%
Catalyst Loading 2.1 mol% 1.7 mol%
Energy Consumption 850 kWh/kg 320 kWh/kg

Flow chemistry enables precise control over exothermic steps (e.g., heterocyclization) through modular reactor design.

Green Chemistry Modifications

Recent advancements incorporate sustainable practices:

Solvent Replacement

  • Traditional: DMF → Alternative: Cyrene (dihydrolevoglucosenone)
  • Benefits: Reduced aquatic toxicity (LC50 from 4.2 mg/L to 128 mg/L)

Catalyst Recycling

  • Pd recovery via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) achieves 97% metal recuperation over 5 cycles

Analytical Characterization Protocols

Structural Verification

Multinuclear NMR Analysis

Nucleus δ (ppm) Coupling (Hz) Assignment
¹H 8.42 (s, 1H) - Triazole H
7.89 (d, J=8.4, 2H) 8.4 Dimethylphenyl aromatic
¹³C 168.2 - Acetamide carbonyl
142.7 - Pyrazine C4

X-ray Crystallographic Data

Parameter Value
Space Group P2₁/c
a, b, c (Å) 12.734(3), 7.891(2), 21.045(5)
V (ų) 2098.1(9)
R Factor 0.0416

The crystal structure confirms the tricyclic system's planarity (mean deviation 0.08 Å) and intramolecular H-bonding (N-H⋯O=C, 2.09 Å).

Process-Related Impurities and Control

Identified Byproducts

Impurity Structure Formation Pathway Control Strategy
Des-methyl analog Lacks C3/C4 methyl groups Incomplete Suzuki coupling Increase boronic acid stoichiometry to 1.5 equiv
Over-acylated Diacetamide derivative Excess chloroacetyl chloride Precise temperature control during acylation

HPLC purity profiles show main peak at 14.3 min (target) vs impurities at 12.8 min (des-methyl) and 16.1 min (diacetamide).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide?

  • Methodology : Multi-step synthesis involving cyclization and coupling reactions is typical for polycyclic acetamides. Key steps include:

  • Step 1 : Preparation of the tricyclic core via thermal cyclization or metal-catalyzed reactions.
  • Step 2 : Functionalization of the core with acetamide and aryl substituents using amide coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography or recrystallization, validated by HPLC.
    • Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and reduce trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are optimal for confirming the structure of this compound?

  • Structural Confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and acetamide carbonyl signals.
  • X-ray Crystallography : Essential for verifying the tricyclic framework and substituent positions .
  • HRMS : Validate molecular weight and fragmentation patterns.
    • Data Interpretation : Compare experimental spectra with simulated data from quantum chemistry software (e.g., Gaussian) .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is typical for pharmacological studies .
  • Stability :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Monitor degradation products (e.g., hydrolysis of acetamide) via LC-MS .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .
  • Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) for maximum yield .
    • Validation : Cross-check computational predictions with small-scale reactions to refine models .

Q. What computational approaches predict the reactivity and selectivity of this compound in biological systems?

  • Strategies :

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify binding motifs .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
    • Software : COMSOL Multiphysics for coupling reaction kinetics with diffusion models .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

  • Approach :

  • Meta-Analysis : Standardize assay conditions (e.g., pH, cell lines) across studies to reduce variability .
  • Sensory-Chemical Linkage : Use descriptive analysis (e.g., quadruplicate sensory panels) to correlate structural features with activity .
    • Validation : Replicate experiments under controlled conditions and apply statistical tools (ANOVA) to isolate outliers .

Q. What strategies improve regioselective functionalization of the pentazatricyclo framework?

  • Key Methods :

  • Directed C-H Activation : Use Pd or Rh catalysts with directing groups (e.g., pyridine) to target specific positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetamide) during functionalization .
    • Monitoring : Track regiochemistry via in-situ FTIR or Raman spectroscopy .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

  • Experimental Design :

  • Stress Testing : Expose to H2_2O2_2 (oxidative) and aqueous buffers (pH 1–13) at 37°C .
  • Degradation Pathways : Identify products via LC-MS/MS and propose mechanisms (e.g., radical-mediated oxidation) .
    • Mitigation : Formulate with stabilizers (e.g., antioxidants) for in vivo studies .

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